molecular formula C8H5BrF3NO B1290154 3-Bromo-4-(trifluoromethyl)benzamide CAS No. 581813-18-5

3-Bromo-4-(trifluoromethyl)benzamide

Cat. No.: B1290154
CAS No.: 581813-18-5
M. Wt: 268.03 g/mol
InChI Key: DVDFVDMPXWLROS-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of bromine, trifluoromethyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)benzamide typically involves the bromination of 4-(trifluoromethyl)benzoic acid followed by amidation. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with bromine in the presence of a catalyst to yield 3-Bromo-4-(trifluoromethyl)benzoic acid. This intermediate is then converted to the benzamide derivative through a reaction with ammonia or an amine under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce carboxylic acids .

Scientific Research Applications

3-Bromo-4-(trifluoromethyl)benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-4-(trifluoromethyl)benzoic acid
  • 3-Bromo-4-(trifluoromethyl)benzaldehyde
  • 3-Bromo-4-(trifluoromethyl)phenol

Comparison: Compared to these similar compounds, 3-Bromo-4-(trifluoromethyl)benzamide is unique due to its amide functional group, which imparts distinct chemical and biological properties. The presence of the amide group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable intermediate in various applications .

Properties

IUPAC Name

3-bromo-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDFVDMPXWLROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290290
Record name 3-Bromo-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581813-18-5
Record name 3-Bromo-4-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581813-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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